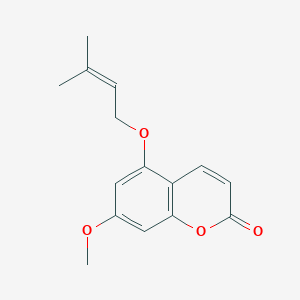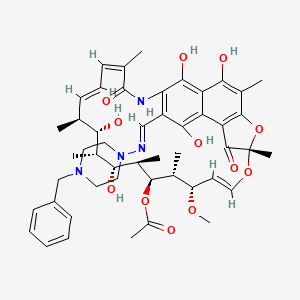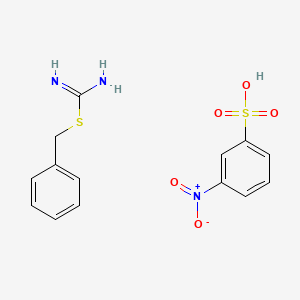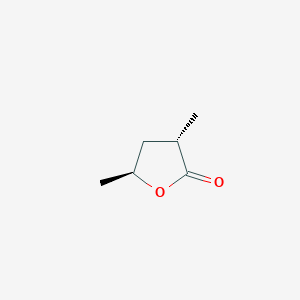
4,4'-Methylenebis(2-tert-butylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis(2-tert-butylphenol) is a synthetic organic compound with the molecular formula C₂₉H₄₄O₂. It is commonly used as an antioxidant in various industrial applications, including lubricants, plastics, and rubber. This compound is known for its ability to prevent oxidative degradation, thereby extending the lifespan and stability of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4’-Methylenebis(2-tert-butylphenol) can be synthesized through the reaction of 2,6-di-tert-butylphenol with formaldehyde. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the methylene bridge between the phenol units .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2-tert-butylphenol) often involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to optimize yield and purity. The product is usually purified through recrystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Methylenebis(2-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
4,4’-Methylenebis(2-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential effects on cellular oxidative stress and its role as an antioxidant.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in biological systems.
Industry: Widely used in the production of lubricants, plastics, and rubber to enhance their stability and lifespan
Mecanismo De Acción
The primary mechanism of action of 4,4’-Methylenebis(2-tert-butylphenol) involves its antioxidant properties. The phenolic groups in the compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action helps in stabilizing materials and biological systems by inhibiting the chain reactions that lead to oxidative degradation .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol)
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 4,4’-Butylidenebis(3-methyl-6-tert-butylphenol)
- 4,4’-Thiobis(3-methyl-6-tert-butylphenol)
Uniqueness
4,4’-Methylenebis(2-tert-butylphenol) is unique due to its high thermal stability and effectiveness as an antioxidant. Its structure, with two tert-butyl groups on each phenol ring, provides steric hindrance that enhances its stability and prevents oxidative degradation more effectively than some of its analogs .
Propiedades
Número CAS |
32861-23-7 |
|---|---|
Fórmula molecular |
C21H28O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-tert-butyl-4-[(3-tert-butyl-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H28O2/c1-20(2,3)16-12-14(7-9-18(16)22)11-15-8-10-19(23)17(13-15)21(4,5)6/h7-10,12-13,22-23H,11H2,1-6H3 |
Clave InChI |
QNMWLULXCIMCGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dispiro[2.1.2.1]octane](/img/structure/B14686361.png)
![(3S,6R,7R,8S,9S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one](/img/structure/B14686362.png)
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)
![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)







![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)
